molecular formula C20H17ClFN3O2S B2801862 N-(4-chlorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105213-95-3

N-(4-chlorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2801862
CAS No.: 1105213-95-3
M. Wt: 417.88
InChI Key: PUMHURKMKXBJJL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The molecule N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) and related compounds have been studied for their vibrational spectra and electronic properties. These molecules show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Their nonlinear optical (NLO) activity has been investigated, with certain compounds showing significant second-order hyperpolarizability values. Molecular docking studies suggest interactions with Cyclooxygenase 1 (COX1), indicating potential biological relevance (Mary et al., 2020).

Synthesis and Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown that certain derivatives exhibit significant anti-inflammatory activity. The chemical structures of these compounds were confirmed using NMR, IR, and Mass spectra, providing a foundation for further exploration of their therapeutic potential (Sunder & Maleraju, 2013).

Affinity Towards Adenosine Receptors

Studies on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including variations such as 4-chlorobenzyl-, 2-thiophenemethyl-, 2-fluorobenzyl-, and 4-fluorobenzylazides, have revealed a high affinity and selectivity for the A1 receptor subtype in adenosine receptors. The introduction of a fluorine atom on the benzyl group, especially in the ortho position, has been shown to significantly enhance this affinity, indicating potential applications in therapeutic interventions targeting these receptors (Betti et al., 1999).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c21-15-7-5-13(6-8-15)11-23-18(26)9-16-10-19(27)25-20(24-16)28-12-14-3-1-2-4-17(14)22/h1-8,10H,9,11-12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMHURKMKXBJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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